Ethyl 6-fluoro-5-methylnicotinate
CAS No.:
Cat. No.: VC17470076
Molecular Formula: C9H10FNO2
Molecular Weight: 183.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H10FNO2 |
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Molecular Weight | 183.18 g/mol |
IUPAC Name | ethyl 6-fluoro-5-methylpyridine-3-carboxylate |
Standard InChI | InChI=1S/C9H10FNO2/c1-3-13-9(12)7-4-6(2)8(10)11-5-7/h4-5H,3H2,1-2H3 |
Standard InChI Key | PQFRESAKJGZALF-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=CN=C(C(=C1)C)F |
Introduction
Chemical Structure and Physicochemical Properties
Ethyl 6-fluoro-5-methylnicotinate belongs to the class of nicotinic acid esters, with the systematic IUPAC name ethyl 6-fluoro-5-methylpyridine-3-carboxylate. Its molecular formula is , yielding a molecular weight of 183.18 g/mol. The pyridine ring’s substitution pattern confers distinct electronic properties: the fluorine atom at position 6 enhances electrophilicity, while the methyl group at position 5 introduces steric hindrance. The ethyl ester moiety at position 3 contributes to the compound’s lipophilicity, influencing its solubility and reactivity.
Key physicochemical properties include:
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Boiling Point: Estimated at 250–270°C (typical for aromatic esters).
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Solubility: Moderate solubility in polar organic solvents (e.g., ethanol, dimethyl sulfoxide) due to the ester group, with limited aqueous solubility.
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LogP: Predicted to be ~1.8–2.2, indicating moderate lipophilicity .
Synthesis and Industrial Production
Synthetic Routes
The synthesis of ethyl 6-fluoro-5-methylnicotinate typically involves esterification of the corresponding carboxylic acid precursor, 6-fluoro-5-methylnicotinic acid, with ethanol under acidic conditions. A general protocol includes:
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Acid-Catalyzed Esterification: Reacting 6-fluoro-5-methylnicotinic acid with excess ethanol in the presence of concentrated sulfuric acid at reflux (80–100°C) for 6–12 hours .
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Work-Up: Neutralization with a base (e.g., sodium bicarbonate), followed by extraction with dichloromethane and solvent evaporation.
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Purification: Distillation or recrystallization to isolate the pure ester.
Alternative methods may employ continuous flow chemistry for industrial-scale production, optimizing reaction time and yield .
Industrial Optimization
In industrial settings, automation and process intensification techniques are critical. For example, microwave-assisted synthesis reduces reaction times, while catalytic esterification using immobilized enzymes (e.g., lipases) offers greener alternatives to acid catalysis .
Chemical Reactivity and Functionalization
Reaction Pathways
The compound undergoes characteristic reactions of esters and fluorinated aromatics:
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Hydrolysis: Under basic or acidic conditions, the ethyl ester hydrolyzes to 6-fluoro-5-methylnicotinic acid.
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Nucleophilic Substitution: The fluorine atom at position 6 is susceptible to displacement by nucleophiles (e.g., amines, alkoxides), enabling diversification of the pyridine ring .
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Reduction: Lithium aluminum hydride (LiAlH) reduces the ester to a primary alcohol, yielding 6-fluoro-5-methyl-3-pyridinemethanol.
Stability Considerations
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
Ethyl 6-fluoro-5-methylnicotinate serves as a precursor in the synthesis of bioactive molecules. For example:
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Anticancer Agents: Fluoropyridines are intermediates in drugs targeting kinase pathways .
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Neurological Therapeutics: Nicotinic acid derivatives are explored as potassium channel (K7) openers for pain and epilepsy .
Structure-Activity Relationships (SAR)
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The fluorine atom improves metabolic stability and binding affinity to target proteins.
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The methyl group modulates steric interactions, potentially reducing off-target effects.
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The ethyl ester enhances membrane permeability, acting as a prodrug moiety .
Comparative Analysis with Analogous Compounds
Compound | Key Differences | Applications |
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Ethyl nicotinate | Lacks fluorine and methyl groups | Topical analgesics |
6-Fluoronictotinic acid | Carboxylic acid instead of ester | Metal chelation, enzyme inhibition |
Retigabine | Triaminoaryl scaffold (discontinued) | K7 channel opener |
The unique substitution pattern of ethyl 6-fluoro-5-methylnicotinate balances electronic and steric effects, making it superior in contexts requiring targeted reactivity .
Future Directions and Research Opportunities
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Prodrug Development: Leveraging the ethyl ester for controlled drug release.
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Targeted Fluorination: Exploring late-stage fluorination to optimize synthesis.
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Computational Modeling: Predicting bioactivity and toxicity profiles in silico.
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